Hydrindantin
Overview
Description
Hydrindantin, also known as 2,2’-Dihydroxy-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone, is an organic compound with the chemical formula C18H10O6. It is a derivative of ninhydrin and is often used in conjunction with ninhydrin for the detection and quantification of amino acids. This compound plays a crucial role in the ninhydrin reaction, which is widely used in biochemical assays and forensic science for amino acid analysis and fingerprint detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrindantin can be synthesized through the reduction of ninhydrin. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the reduction of ninhydrin using large-scale reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reducing agents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydrindantin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized back to ninhydrin using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: As mentioned earlier, this compound is formed by the reduction of ninhydrin using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound yields ninhydrin, while reduction of ninhydrin produces this compound .
Scientific Research Applications
Hydrindantin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of hydrindantin involves its role as a reducing agent in the ninhydrin reactionThis color change is used to quantify the presence of amino acids in a sample .
Comparison with Similar Compounds
Ninhydrin: Ninhydrin is the parent compound of hydrindantin and is widely used for similar applications.
2,2’-Dihydroxyindane-1,3-dione: This compound is structurally similar to this compound and shares some of its chemical properties.
Uniqueness of this compound: this compound is unique in its ability to act as both a reducing agent and a reagent in the ninhydrin reaction. Its stability and effectiveness in detecting amino acids make it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22/h1-8,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFPYLZOVOCBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063701 | |
Record name | [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy- | |
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Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrindantin | |
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CAS No. |
5103-42-4 | |
Record name | Hydrindantin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5103-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrindantin | |
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Record name | HYDRINDANTIN | |
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Record name | [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy- | |
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Record name | [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dihydroxy-2,2'-biindan-1,1',3,3'-tetraone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.476 | |
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Record name | HYDRINDANTIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydrindantin acts as a reducing agent in the ninhydrin reaction with amino acids. It reacts with the ammonia liberated during the deamination of amino acids by ninhydrin to form the intensely colored Ruhemann's purple, allowing for their detection and quantification. [, , ]
A: this compound has the molecular formula C18H10O6 and a molecular weight of 322.27 g/mol. []
A: Yes, researchers have characterized this compound using various spectroscopic methods. For example, its IR spectrum and vibrational frequencies have been analyzed to understand its structural properties. [] Additionally, UV-Vis spectrophotometry is commonly used to quantify this compound based on its absorbance at specific wavelengths, particularly around 590 nm for the blue complex formed in cyanide detection. [, , ]
A: The stability of the blue complex varies depending on factors like pH and time. Studies show that the color is stable for a certain period, ranging from 20 to 30 minutes, after which it begins to fade. [, , ]
A: Yes, pH plays a critical role in reactions involving this compound. For instance, the formation of the blue this compound complex for cyanide detection is optimal under strongly alkaline conditions (pH 12-12.5). [, , ] Similarly, the ninhydrin reaction for amino acid analysis is typically carried out at a pH of 5.0. []
A: While this compound plays a crucial role in the ninhydrin reaction, it's generally considered a reactant or a reagent rather than a catalyst. It gets consumed during the reaction to form Ruhemann's purple. [, ]
A: While primarily known for its analytical applications, this compound's unique chemistry has prompted explorations in other areas. For example, researchers have investigated its potential as a building block for synthesizing complex polyfluoroether derivatives. []
A: Yes, computational methods have been employed to study this compound. For instance, researchers have used IR spectroscopy combined with computational calculations to investigate the structural and vibrational properties of this compound dihydrate. []
A: The discovery and initial characterization of this compound in the early 20th century marked a significant milestone. [, ] Subsequently, its role in the ninhydrin reaction for amino acid detection revolutionized analytical biochemistry. [, ] The development of spectrophotometric methods using the this compound-cyanide reaction further expanded its applications. [, , , ]
A: While this compound's use is predominant in analytical chemistry, its unique chemistry has sparked interest in other fields. For instance, its application in synthesizing polyfluoroether derivatives highlights its potential in synthetic organic chemistry. [] Furthermore, its use in detecting cyanide, a toxic compound, bridges chemistry with toxicology and environmental science. [, , , ]
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